Beta-Amyloid (2-17) is classified as a neurotoxic peptide that results from the proteolytic processing of amyloid precursor protein. It is important to note that beta-amyloid exists in several forms, with varying lengths, including beta-amyloid (1-40) and beta-amyloid (1-42), which are more commonly studied. The classification of these peptides is primarily based on their amino acid sequence and length.
The synthesis of beta-amyloid peptides, including beta-amyloid (2-17), typically employs solid-phase peptide synthesis techniques. This method allows for the assembly of peptide chains in a stepwise manner on a solid support.
The molecular structure of beta-amyloid (2-17) consists of 16 amino acids, with its sequence contributing to its aggregation properties. The structural characteristics include:
Data from various studies indicate that modifications in the amino acid sequence can significantly affect the aggregation propensity and toxicity of these peptides .
Beta-amyloid (2-17) undergoes several chemical reactions that influence its aggregation behavior:
The mechanism by which beta-amyloid contributes to neurotoxicity involves several pathways:
Beta-amyloid (2-17) exhibits distinct physical and chemical properties:
Beta-amyloid (2-17) is primarily used in research related to Alzheimer's disease:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4